molecular formula C11H22N2O2 B13632149 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid

2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid

Cat. No.: B13632149
M. Wt: 214.30 g/mol
InChI Key: ZZUVEDJTBZBBFV-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid is a synthetic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . This compound features a piperidine ring substituted with dimethyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid typically involves the reaction of a piperidine derivative with an appropriate amino acid precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern on the piperidine ring and its combination with an amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-amino-4-(2,3-dimethylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C11H22N2O2/c1-8-4-3-6-13(9(8)2)7-5-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15)

InChI Key

ZZUVEDJTBZBBFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)CCC(C(=O)O)N

Origin of Product

United States

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